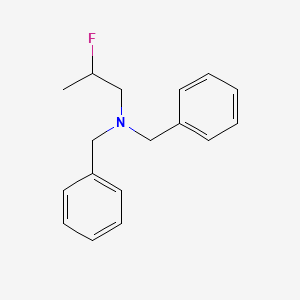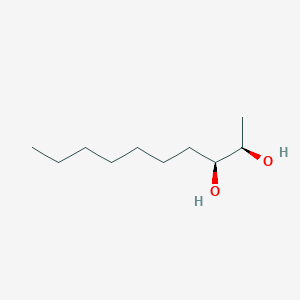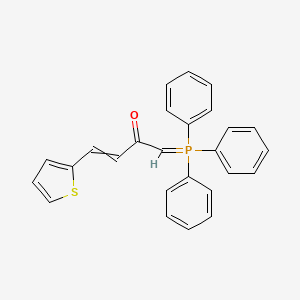![molecular formula C12H16N2O5 B14198900 {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid CAS No. 919772-18-2](/img/structure/B14198900.png)
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is an organic compound with a complex structure that includes an aminoethyl group, a carbamoyl group, a methoxyphenoxy group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-hydroxy-3-methoxyphenylacetic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxyphenoxyacetic acid.
Reduction: Formation of 4-[(2-aminoethyl)amino]-3-methoxyphenoxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- {4-[(2-Aminoethyl)carbamoyl]oxy}methylphenylboronic acid
- 4-[(2-Aminoethyl)carbamoyl]phenylacetic acid
- 4-[(2-Aminoethyl)carbamoyl]phenoxyacetic acid
Uniqueness
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can enhance its solubility and stability, while the carbamoyl group can facilitate interactions with biological targets.
特性
CAS番号 |
919772-18-2 |
|---|---|
分子式 |
C12H16N2O5 |
分子量 |
268.27 g/mol |
IUPAC名 |
2-[4-(2-aminoethylcarbamoyl)-3-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C12H16N2O5/c1-18-10-6-8(19-7-11(15)16)2-3-9(10)12(17)14-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H,14,17)(H,15,16) |
InChIキー |
BCIOJKZUJHYATJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)C(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
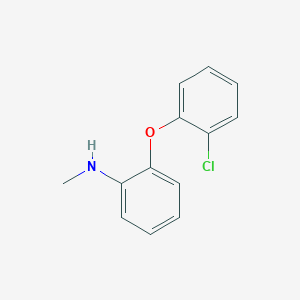
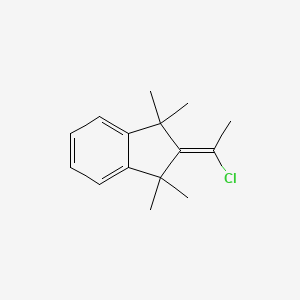
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
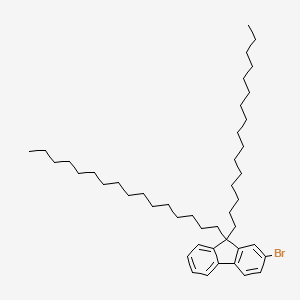
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)


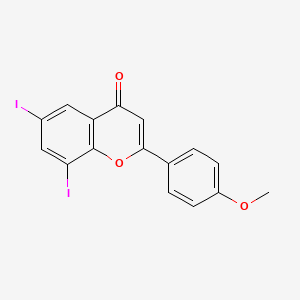
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
